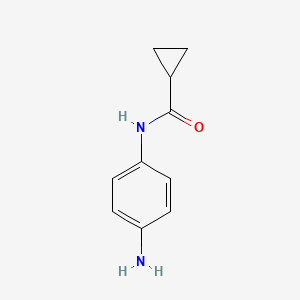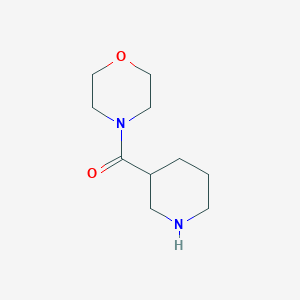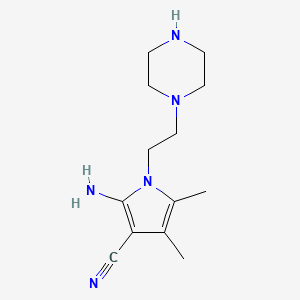![molecular formula C9H10N4 B1285663 [6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine CAS No. 956191-88-1](/img/structure/B1285663.png)
[6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine
Vue d'ensemble
Description
[6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine: is a heterocyclic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole ring fused to a pyridine ring, with a methylamine group attached to the pyridine ring. The presence of these functional groups imparts distinct chemical properties, making it a valuable compound for various applications in chemistry, biology, and medicine.
Mécanisme D'action
Target of Action
Pyrazole derivatives have been known to interact with various targets such asEstrogen receptor alpha , Estrogen receptor beta , and Alcohol dehydrogenase 1C .
Mode of Action
Pyrazole derivatives are known for their diverse pharmacological effects . The interaction of the compound with its targets and the resulting changes would depend on the specific biochemical context.
Biochemical Pathways
It’s worth noting that pyrazole derivatives have been associated with a variety of biological activities, including antileishmanial and antimalarial activities .
Result of Action
Pyrazole derivatives have been associated with a variety of biological activities, including antileishmanial and antimalarial activities .
Analyse Biochimique
Biochemical Properties
[6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nicotinamide phosphoribosyltransferase (NAMPT), an enzyme that catalyzes the rate-limiting step of the NAD+ salvage pathway . This interaction is crucial as NAD+ is involved in numerous biological processes, including metabolism and aging. The nature of these interactions often involves binding to the active site of the enzyme, thereby influencing its activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines, this compound exhibits antiproliferative activity, indicating its potential as an anti-cancer agent . This compound can modulate cell signaling pathways, leading to altered gene expression and metabolic changes that inhibit cell proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For instance, its interaction with NAMPT results in the modulation of NAD+ levels, which in turn affects numerous downstream processes . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term studies in vitro and in vivo have shown that this compound can have sustained effects on cellular function, including prolonged antiproliferative activity in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits beneficial effects, such as reduced tumor growth in cancer models . At higher doses, toxic or adverse effects may be observed, including potential damage to normal tissues . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its interaction with NAMPT influences the NAD+ salvage pathway, which is essential for maintaining cellular energy balance and redox status . This compound can also affect other metabolic pathways by modulating the activity of key enzymes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding the transport mechanisms is crucial for optimizing the delivery and efficacy of this compound in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, where it exerts its biological effects . For instance, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.
Coupling of Pyrazole and Pyridine Rings: The pyrazole and pyridine rings can be coupled using a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of the pyrazole with a halogenated pyridine derivative in the presence of a palladium catalyst.
Introduction of the Methylamine Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: [6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine can undergo oxidation reactions, where the methylamine group can be oxidized to form an imine or a nitrile.
Reduction: The compound can be reduced to form various derivatives, such as the reduction of the pyrazole ring to form pyrazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamine group can be replaced with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common nucleophiles include halides (e.g., NaCl, NaBr) and alkoxides (e.g., NaOCH₃).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of pyrazoline derivatives.
Substitution: Formation of halogenated or alkoxylated derivatives.
Applications De Recherche Scientifique
[6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Comparaison Avec Des Composés Similaires
Similar Compounds
[6-(1H-pyrazol-1-yl)pyridin-2-yl]methylamine: Similar structure but with the methylamine group attached to the 2-position of the pyridine ring.
[6-(1H-pyrazol-1-yl)pyridin-4-yl]methylamine: Similar structure but with the methylamine group attached to the 4-position of the pyridine ring.
[6-(1H-pyrazol-1-yl)quinolin-3-yl]methylamine: Similar structure but with a quinoline ring instead of a pyridine ring.
Uniqueness
- The specific positioning of the methylamine group on the 3-position of the pyridine ring in [6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine imparts unique chemical properties and reactivity compared to its analogs.
- The combination of the pyrazole and pyridine rings provides a versatile scaffold for further functionalization and derivatization, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
(6-pyrazol-1-ylpyridin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-6-8-2-3-9(11-7-8)13-5-1-4-12-13/h1-5,7H,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZFUHSBSCYJJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585418 | |
| Record name | 1-[6-(1H-Pyrazol-1-yl)pyridin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956191-88-1 | |
| Record name | 1-[6-(1H-Pyrazol-1-yl)pyridin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [6-(1H-pyrazol-1-yl)pyridin-3-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


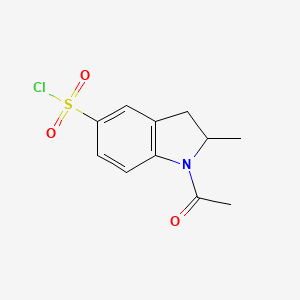
![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1285596.png)
![N-[2-amino-1-(3-methoxyphenyl)ethyl]-N,N-diethylamine](/img/structure/B1285598.png)

![N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide](/img/structure/B1285607.png)
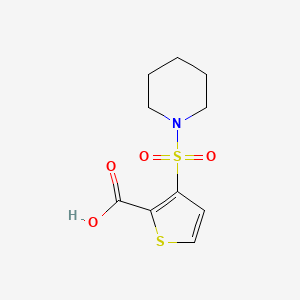
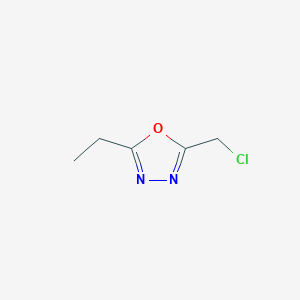
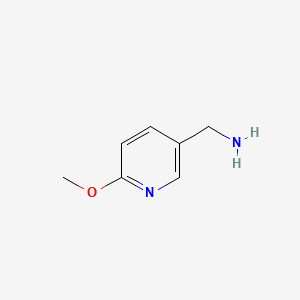
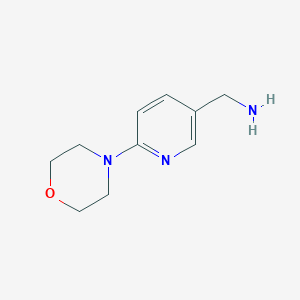
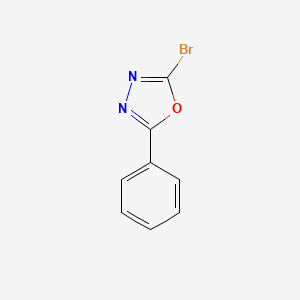
![3-(piperidin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1285674.png)
